An In-Depth Technical Guide to 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid
An In-Depth Technical Guide to 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid
CAS Number: 141428-47-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, a key chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization, and explores its potential biological significance.
Chemical and Physical Properties
2-(2,3-Difluoro-6-nitrophenyl)acetic acid is a multifaceted organic compound. The presence of difluoro and nitro functional groups on the phenylacetic acid scaffold imparts unique reactivity and makes it a valuable building block in organic synthesis.
| Property | Value | Reference |
| IUPAC Name | 2-(2,3-Difluoro-6-nitrophenyl)acetic acid | N/A |
| CAS Number | 141428-47-9 | N/A |
| Molecular Formula | C₈H₅F₂NO₄ | N/A |
| Molecular Weight | 217.13 g/mol | N/A |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
| Melting Point | 154-158 °C | [1] |
| Solubility | Slightly soluble in methanol. | N/A |
Synthesis and Purification
The primary route for the synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid involves the nitration of its precursor, 2,3-difluorophenylacetic acid.
Synthesis of 2,3-Difluorophenylacetic Acid (Precursor)
An industrial preparation method for 2,3-difluorophenylacetic acid has been patented. The process involves a low-temperature reaction of o-difluorobenzene with an organolithium reagent to form o-difluorobenzene lithium. This intermediate then reacts with an oxalic acid ester or its chloride to yield a 2,3-difluorophenylglyoxylic acid ester. Subsequent reduction under alkaline conditions, followed by acidification, precipitation, and crystallization, affords the desired 2,3-difluorophenylacetic acid.[2]
Nitration of 2,3-Difluorophenylacetic Acid
A general procedure for the nitration of a substituted phenylacetic acid is as follows: The starting phenylacetic acid derivative is dissolved in a suitable solvent, such as dichloromethane, along with acetic anhydride. The mixture is cooled, and concentrated nitric acid is added dropwise while maintaining a low temperature (e.g., -10 to 10 °C). The reaction is stirred for a specified period, after which the product is isolated by filtration.
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Caption: General synthesis workflow for 2-(2,3-Difluoro-6-nitrophenyl)acetic acid.
Purification
Purification of the crude product is typically achieved through recrystallization. While a specific solvent system for 2-(2,3-Difluoro-6-nitrophenyl)acetic acid has not been documented, general methods for the purification of aromatic carboxylic acids suggest using a mixed solvent system, such as ethanol/water, to achieve high purity. The process involves dissolving the impure acid in a minimal amount of a hot solvent mixture and then allowing it to cool slowly to form crystals, which are subsequently collected by filtration.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Specific experimental data for the title compound is not currently available in the public domain. |
| ¹³C NMR | Specific experimental data for the title compound is not currently available in the public domain. |
| Mass Spectrometry | Specific experimental data for the title compound is not currently available in the public domain. |
| FTIR | An FTIR spectrum is available for 2-(2,3-Difluoro-6-nitrophenyl)acetic acid.[3] |
Chromatographic Data
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid. A general reverse-phase HPLC method for acidic compounds can be employed.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4] |
| Detection | UV detection at an appropriate wavelength. |
Biological Activity and Potential Applications
2-(2,3-Difluoro-6-nitrophenyl)acetic acid serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]
Pharmaceutical Applications
This compound is a key building block for the development of pharmaceutical agents, with a particular focus on those targeting inflammatory diseases.[1] The presence of the nitro group and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Potential Anti-inflammatory Mechanism of Action
While direct biological studies on 2-(2,3-Difluoro-6-nitrophenyl)acetic acid are limited, its structural features suggest potential anti-inflammatory activity. Phenylacetic acid derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5][6] The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Furthermore, the nitro group in the structure could play a role in modulating inflammatory pathways. Nitro-containing compounds have been shown to influence the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7][8] NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2. Inhibition of the NF-κB pathway is a key therapeutic strategy for inflammatory diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. veeprho.com [veeprho.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thymol reduces acetic acid-induced inflammatory response through inhibition of NF-kB signaling pathway in rat colon tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
